1,1'-Ferrocenedicarboxaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

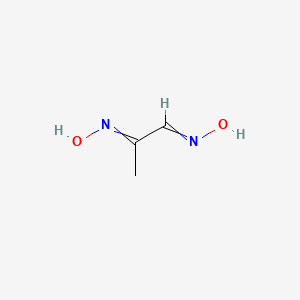

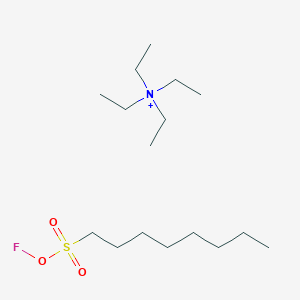

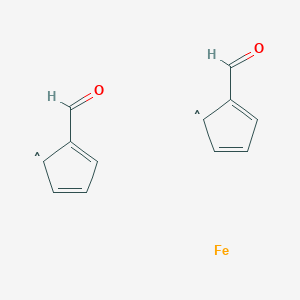

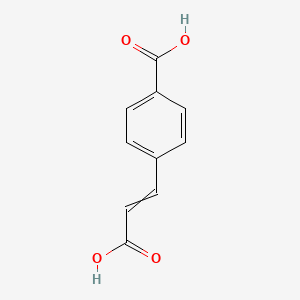

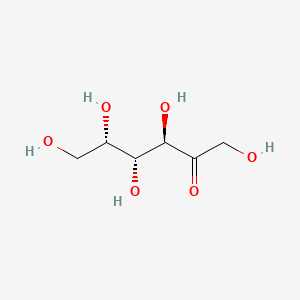

1,1’-Ferrocenedicarboxaldehyde, also known as 1,1’-Bisformylferrocene or 1,1’-Diformylferrocene, is a compound with the empirical formula C12H10FeO2 . It has a molecular weight of 242.05 . It is used as a transition metal catalyst .

Synthesis Analysis

1,1’-Ferrocenedicarboxaldehyde can be synthesized by condensation reactions from substituent-group-free carbazole and pyrrole without adding any catalysts . The resultant microporous organic polymers (MOPs) are insoluble in common solvents .

Molecular Structure Analysis

The molecular structure of 1,1’-Ferrocenedicarboxaldehyde consists of an iron (II) atom bonded in a sandwich-like fashion to two cyclopentadienide rings .

Chemical Reactions Analysis

1,1’-Ferrocenedicarboxaldehyde can undergo condensation reactions with (1R,2R)-1,2-diaminocyclohexane to afford a novel bowl-shaped macrocycle . This macrocycle exhibits a remarkable ability as a host material for the enantioselective enclathration of 1,1’-bi-2-naphthol .

Physical And Chemical Properties Analysis

1,1’-Ferrocenedicarboxaldehyde is a dark red solid . It has a melting point of 151-156 °C . It is not a hazardous substance or mixture according to Regulation (EC) No 1272/2008 .

Scientific Research Applications

Improved Synthesis Method : Hou Xue-hui (2005) developed an improved method for synthesizing 1,1'-Ferrocenedicarboxaldehyde, enhancing yield and reducing pollution, which is crucial for its practical applications (Hou Xue-hui, 2005).

Synthesis of Ferrocenyldiimines and Ferrocenylacrylonitriles : Imrie et al. (2007) demonstrated the synthesis of 1,1'-ferrocenyldiimines and ferrocenylacrylonitriles from this compound using a solvent-free grinding method, offering a new pathway for synthesizing organometallic compounds (Imrie et al., 2007).

Chiral Molecular Bowl Synthesis : Hong et al. (2004) synthesized a novel bowl-shaped macrocycle with a chiral concave cavity using this compound, showcasing its potential in creating enantioselective materials (Hong et al., 2004).

Desymmetrizing Ferrocene : Benniston et al. (2014) described a simple method for desymmetrizing ferrocene starting from this compound, an advancement in the field of asymmetric synthesis (Benniston et al., 2014).

Enantioselective Alkylation : Bastin et al. (2001) utilized derivatives of 1,1'-ferrocene dicarboxaldehyde as chiral catalysts in asymmetric alkylation, highlighting its role in stereoselective organic reactions (Bastin et al., 2001).

Synthesis of Phosphorus-Containing Dendrimers : Turrin et al. (2000) developed phosphorus-containing dendrimers with ferrocene units, using this compound as a core building block, underscoring its utility in dendrimer chemistry (Turrin et al., 2000).

Ferrocene-terephthalaldehyde Copolymerizations : Bilow and Rosenberg (1969) explored copolymerization of ferrocene with this compound for fabricating reinforced composites, demonstrating its application in materials science (Bilow & Rosenberg, 1969).

Novel Nanoporous Polymers for Clean Energy : Liu et al. (2015) synthesized a ferrocene-based nanoporous organic polymer using 1,1'-ferrocene-dicarboxaldehyde, showing its potential in clean energy applications, especially in gas storage capacities (Liu et al., 2015).

Synthesis and Characterization of Bishydrazones : Toma et al. (2015) efficiently synthesized ferrocenyl bishydrazones from this compound, adding to the repertoire of ferrocene derivatives (Toma et al., 2015).

properties

InChI |

InChI=1S/2C6H5O.Fe/c2*7-5-6-3-1-2-4-6;/h2*1-5H; |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRAPEJKOIJWBFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[CH]C(=C1)C=O.C1=C[CH]C(=C1)C=O.[Fe] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FeO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid](/img/structure/B7949169.png)

![1-Propanol, 2-[2-(2-methoxypropoxy)propoxy]-](/img/structure/B7949181.png)